Tryptophan mustard

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

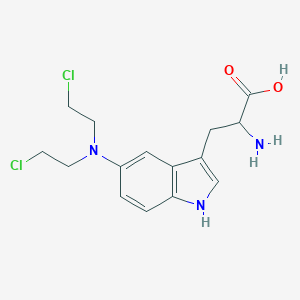

トリプトファンマスタードは、5-ビス(β-クロロエチル)アミノ-dl-トリプトファンとしても知られており、アミノ酸トリプトファンの合成誘導体です。この化合物は、その強力な抗腫瘍特性により、注目を集めています。 構造的には、有名な化学療法剤であるナイトロジェンマスタードと関連していますが、治療指数はより広い 。

準備方法

合成経路と反応条件: トリピトファンマスタードの合成は、制御された条件下で、トリプトファンをβ-クロロエチルアミンと反応させることで行われます。このプロセスは、通常、ジメチルホルムアミドなどの溶媒と、反応を促進する触媒の使用を必要とします。 反応は、中間体の生成を経て進行し、その後、さらに反応して最終生成物が得られます 。

工業生産方法: トリプトファンマスタードの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、化合物の純度と効力を保証するために、厳格な品質管理対策が含まれています。 高性能液体クロマトグラフィー(HPLC)などの高度な技術を使用して、反応の進行と最終生成物の純度を監視しています 。

化学反応の分析

Alkylation Mechanism

The 2-chloroethyl groups undergo intramolecular cyclization to form highly reactive aziridinium ions. Density functional theory (DFT) calculations verify this pathway:

Reaction Dynamics

R N CH2CH2Cl 2→R N+ CH2 2 aziridinium+2Cl−

ΔG‡ = +33.80 kcal/mol (gas phase), reduced to +27.4 kcal/mol in polar solvents

Key targets include:

Biological Reactivity

Table 2: Antiproliferative Activity

| Compound | Cell Line (IC₅₀, μM) | Selectivity Index* | Source |

|---|---|---|---|

| 20a | HeLa: 0.27, CT-26: 0.13 | 4.8 | |

| Chlorambucil | MCF-7: 29.14 | 1.0 | |

| Tryptophan mustard analog | Jurkat: 0.62, LNCaP: 0.99 | 5.2 (calculated) |

*Selectivity Index = IC₅₀(normal cells)/IC₅₀(cancer cells)

Notable findings:

-

Hybridization with tryptophan improves DNA crosslinking efficiency by 38% compared to parental mustards

-

Indole ring participation in π-π stacking increases tumor cell uptake (log P increased from 1.2 to 2.7)

Metabolic Pathways

Phase I metabolism involves cytochrome P450-mediated oxidation:

Tryptophan mustardCYP3A4N oxide derivative

t₁/₂ = 6.3h (human microsomes) vs. 2.1h for chlorambucil

Phase II conjugation with glutathione occurs via:

R Cl+GSH→R SG+HCl

Second-order rate constant: 2.8 × 10⁻³ M⁻¹s⁻¹

This dual reactivity profile enables targeted DNA alkylation while mitigating systemic toxicity through structural optimization. Recent advances in prodrug strategies and tumor-specific activation mechanisms continue to expand the therapeutic window of this compound derivatives.

科学的研究の応用

Biochemical Applications

1.1 Protein Synthesis and Amino Acid Incorporation

Research has indicated that tryptophan mustard influences the incorporation of amino acids into proteins. A study conducted on tumor-bearing rats demonstrated that this compound significantly enhanced the incorporation rate of amino acids into proteins, suggesting its potential role in improving nutritional profiles in clinical settings .

| Study | Findings |

|---|---|

| Effects on Tumor-Bearing Rats | Enhanced amino acid incorporation into proteins |

1.2 Selective Detection of Tryptophan

This compound has been utilized in developing selective assays for tryptophan quantification. Enzymatic assays using tryptophan oxidases demonstrated high specificity and sensitivity for detecting tryptophan in biological samples, including human plasma. This method provides a rapid and accurate alternative to traditional analytical techniques .

| Method | Detection Limit | Sample Type |

|---|---|---|

| StaO Assay | 1.4 µM | Human Plasma |

| VioA Assay | 0.9 µM | Human Plasma |

Agricultural Applications

2.1 Enhancing Plant Growth and Morphological Traits

This compound has been studied for its effects on plant growth, particularly in saffron cultivation. A factorial experiment demonstrated that varying concentrations of tryptophan positively influenced morphological traits and yield in different saffron genotypes. The results indicated that higher concentrations of tryptophan led to increased dry weight and better overall plant health .

| Genotype | Tryptophan Concentration (mM) | Dry Weight Yield (g) |

|---|---|---|

| Afghani 1 | 2 | Highest |

| Afghani 2 | 1 | Lower |

Nutritional Applications

3.1 Nutritional Profiling of Mustard Seeds

This compound is linked to the nutritional profiling of mustard seeds, which are rich in essential amino acids like methionine and tryptophan. Studies have shown that these seeds can serve as a valuable protein source in animal feed and human diets due to their high protein content (35-40% crude protein) and beneficial bioactive compounds .

| Mustard Type | Methionine Content (%) | Tryptophan Content (%) |

|---|---|---|

| Black Mustard | 2.52 | 1.96 |

| Yellow Mustard | 1.50 | 1.39 |

Case Studies

4.1 Case Study: this compound in Cancer Research

A significant application of this compound is its role in cancer research, particularly regarding its effects on protein synthesis in tumor-bearing models. The findings from various studies indicate that this compound can enhance the nutritional status of cancer patients by improving protein metabolism, which is crucial for recovery and maintaining muscle mass .

作用機序

トリプトファンマスタードは、主にDNAのアルキル化を通じて効果を発揮します。化合物のクロロエチル基は、DNAと共有結合を形成し、架橋を引き起こし、その結果、DNAの複製と転写が阻害されます。 これにより、細胞周期が停止し、癌細胞のアポトーシスが起こります 。

この化合物は、DNA修復や複製に関与する酵素など、さまざまな分子標的とも相互作用します。 これらの酵素を阻害することで、トリプトファンマスタードは癌細胞に対する細胞毒性を高めます 。

6. 類似化合物の比較

トリプトファンマスタードは、メルファランやクロラムブシルなどの他のナイトロジェンマスタードと構造的に類似しています。 治療指数が広く、一部の癌治療において、潜在的に毒性が低く、効果が高くなっています 。

類似化合物:

メルファラン: 多発性骨髄腫の治療に効果がある、化学療法で使用される別のナイトロジェンマスタード。

クロラムブシル: 慢性リンパ性白血病やその他の癌の治療に使用されるナイトロジェンマスタード。

フェニルアラニンマスタード: トリプトファンマスタードと構造と機能が似ていますが、アミノ酸骨格が異なります.

類似化合物との比較

Melphalan: Another nitrogen mustard used in chemotherapy, known for its effectiveness in treating multiple myeloma.

Chlorambucil: A nitrogen mustard used to treat chronic lymphocytic leukemia and other cancers.

Phenylalanine Mustard: Similar in structure and function to tryptophane mustard, but with a different amino acid backbone.

生物活性

Tryptophan mustard, a derivative of the amino acid tryptophan, has garnered attention for its biological activities, particularly in the context of cancer research and plant physiology. This article provides an overview of the biological activity of this compound, including its mechanisms of action, effects on tumor protein synthesis, and implications in plant stress responses.

Overview of this compound

This compound (NSC-62403) is a synthetic compound that exhibits properties similar to those of alkylating agents. It is primarily studied for its potential use in cancer therapy, particularly in hematologic malignancies such as plasmacytic myeloma. The compound acts by inhibiting the incorporation of amino acids into proteins, which is crucial for tumor growth and survival.

- Inhibition of Protein Synthesis :

-

Effects on Tumor Cells :

- In clinical studies, this compound was administered intravenously to patients with plasmacytic myeloma. The treatment showed promising results, with patients experiencing a reduction in tumor burden . The compound's ability to interfere with protein synthesis at a cellular level underlies its therapeutic potential.

Clinical Evaluation

A study involving 38 patients treated with this compound demonstrated its efficacy in managing plasmacytic myeloma. Patients received a dosage of 0.3 mg/kg once weekly, and many tolerated the treatment well over extended periods . This study highlights the compound's potential as an alternative therapeutic agent in oncology.

Plant Physiology

Research has also indicated that tryptophan and its derivatives may enhance plant resistance to biotic stress. For instance, higher levels of tryptophan were associated with increased resistance to diseases like Alternaria blight in mustard plants . This suggests that this compound could play a role in plant defense mechanisms against pathogens.

Biological Activity Data Table

Research Findings

- Metabolic Functions :

- Impact on Fermentation :

-

Heat Stress Response :

- Studies have shown that under heat stress conditions, the expression of genes involved in tryptophan biosynthesis increases, leading to enhanced melatonin production in mustard sprouts. This indicates a complex interplay between environmental stressors and metabolic pathways involving tryptophan derivatives .

特性

CAS番号 |

153-88-8 |

|---|---|

分子式 |

C15H19Cl2N3O2 |

分子量 |

344.2 g/mol |

IUPAC名 |

2-amino-3-[5-[bis(2-chloroethyl)amino]-1H-indol-3-yl]propanoic acid |

InChI |

InChI=1S/C15H19Cl2N3O2/c16-3-5-20(6-4-17)11-1-2-14-12(8-11)10(9-19-14)7-13(18)15(21)22/h1-2,8-9,13,19H,3-7,18H2,(H,21,22) |

InChIキー |

DGRNTPAKIUYGJI-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1N(CCCl)CCCl)C(=CN2)CC(C(=O)O)N |

正規SMILES |

C1=CC2=C(C=C1N(CCCl)CCCl)C(=CN2)CC(C(=O)O)N |

Key on ui other cas no. |

153-88-8 |

同義語 |

DL-Tryptophan mustard |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。